3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by the presence of a pyrazole ring fused to a quinoline ring, with additional phenyl and ethylphenyl substituents. The incorporation of a fluorine atom enhances its chemical properties, making it a compound of interest in various scientific fields.
Properties
IUPAC Name |
3-(4-ethylphenyl)-8-fluoro-1-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3/c1-2-16-8-10-17(11-9-16)23-21-15-26-22-13-12-18(25)14-20(22)24(21)28(27-23)19-6-4-3-5-7-19/h3-15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPURYSTYWASQPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a solvent such as 1-pentanol, followed by N-alkylation using sodium carbonate . The reaction conditions often require heating and the use of catalysts to facilitate the formation of the pyrazoloquinoline core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling to enhance efficiency and reduce costs. The choice of reagents and reaction conditions is tailored to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted position using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol as a solvent.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced pyrazoloquinoline derivatives.
Substitution: Formation of methoxy-substituted pyrazoloquinoline derivatives.
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research indicates that compounds within the pyrazolo[4,3-c]quinoline family exhibit promising anticancer properties. Specifically, studies have shown that 3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline can inhibit the proliferation of various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 5.6 | Induction of apoptosis |
| A375 | 7.2 | Inhibition of cell cycle progression |
The compound's mechanism involves the inhibition of enzymes critical for cancer cell survival, such as cyclooxygenase (COX) and certain kinases involved in signaling pathways.
2. Antibacterial and Antiviral Properties
The compound has also been evaluated for its antibacterial and antiviral activities. Preliminary studies suggest that it exhibits moderate activity against several bacterial strains and viruses by disrupting their replication processes.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor. It has been shown to:
- Inhibit COX enzymes, which are involved in inflammatory processes.
- Interfere with DNA synthesis in cancer cells.
These mechanisms contribute to its potential as a therapeutic agent in treating inflammatory diseases and various cancers.
Material Science Applications
1. Photovoltaics
Recent research has explored the use of quinoline derivatives, including this compound, in third-generation photovoltaic cells. The compound's unique electronic properties make it suitable for enhancing the efficiency of solar energy conversion.
2. Organic Light Emitting Diodes (OLEDs)
Due to its fluorescent properties, this compound is being investigated for applications in OLED technology. Its ability to emit light efficiently can lead to improved performance in display technologies.
Case Study 1: Anticancer Activity Assessment
A study conducted on the effectiveness of this compound against human cancer cell lines demonstrated a significant reduction in cell viability at concentrations as low as 5 µM. The study utilized flow cytometry to assess apoptosis and cell cycle arrest.
Case Study 2: Antibacterial Efficacy
In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated that it inhibited bacterial growth with minimum inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL, showcasing its potential as an antibacterial agent.
Mechanism of Action
The mechanism of action of 3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, its antimicrobial activity could be attributed to the inhibition of bacterial enzymes essential for cell wall synthesis . The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure without the pyrazole ring.
Fluoroquinolines: Compounds with fluorine substitution on the quinoline ring.
Pyrazoloquinolines: A broader class of compounds with varying substituents on the pyrazole and quinoline rings.
Uniqueness
3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazoloquinoline family, which has garnered attention in medicinal chemistry due to its promising biological activities. This article explores its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Pyrazoloquinoline core : This core structure is known for its diverse biological activities.
- Substituents : The presence of an ethyl group and a fluorine atom at positions 4 and 8, respectively, enhances its chemical reactivity and biological profile.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C24H18FN3 |
| Molecular Weight | 367.43 g/mol |
| Exact Mass | 367.148476 g/mol |
| InChI | InChI=1S/C24H18FN3/c1-2... |
Biological Activities
Research indicates that compounds in the pyrazoloquinoline class exhibit significant biological activities, including:
1. Anticancer Activity
Studies have demonstrated that derivatives of pyrazoloquinolines possess anticancer properties. For instance, various compounds have shown effectiveness against different cancer cell lines by inducing apoptosis and inhibiting tumor growth. The specific mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
2. Anti-inflammatory Effects
Research on related pyrazolo[4,3-c]quinolines has indicated their potential as anti-inflammatory agents. For example, studies have shown that these compounds can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. This inhibition is associated with the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, key players in inflammatory responses .
The mechanism through which this compound exerts its biological effects may involve:
- Enzyme inhibition : Targeting specific enzymes such as iNOS and COX-2.
- Signal transduction modulation : Affecting pathways that regulate cell growth and apoptosis.
Case Study 1: Anticancer Evaluation
A recent study evaluated the anticancer activity of various pyrazoloquinoline derivatives against colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer properties .
Case Study 2: Anti-inflammatory Activity
In another investigation focusing on anti-inflammatory effects, derivatives similar to this compound were tested for their ability to inhibit NO production in RAW 264.7 cells. The most active compounds showed IC50 values comparable to established anti-inflammatory drugs .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-(4-ethylphenyl)-8-fluoro-1-phenyl-1H-pyrazolo[4,3-c]quinoline, and how do reaction conditions influence yield?
- Methodology : Pyrazolo[4,3-c]quinolines are commonly synthesized via cyclization of substituted quinoline precursors. For example, 2,4-dichloroquinoline-3-carbonitrile derivatives can undergo nucleophilic substitution with hydrazines or arylhydrazines under reflux in solvents like ethanol or DMF, followed by cyclization . Electrochemical synthesis in undivided cells using graphite anodes and tetrabutylammonium tetrafluoroborate (TBATFB) as an electrolyte offers a metal-free alternative .
- Critical Parameters : Reaction temperature (e.g., 338 K in THF for iodine-catalyzed condensation ), solvent polarity (DMF vs. ethanol), and substituent positioning (e.g., fluoro at C8) significantly impact cyclization efficiency. Yields range from 55% to 85% depending on substituent steric effects .
Q. How are spectroscopic techniques (e.g., NMR, IR, MS) used to confirm the structure of this compound?
- Analytical Workflow :
- IR Spectroscopy : Identify functional groups like N-H (3434 cm⁻¹ for pyrazole NH) and C-F (1130–1153 cm⁻¹) .
- NMR : ¹H-NMR resolves aromatic protons (δ 7.3–8.4 ppm) and substituents (e.g., 4-ethylphenyl’s CH₂ at δ 1.2–1.4 ppm). ¹³C-NMR confirms quaternary carbons in the fused quinoline system .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 324.72 [M⁺] for chloro derivatives) and fragmentation patterns validate molecular weight .
Q. What preliminary biological activities have been reported for pyrazolo[4,3-c]quinoline derivatives?
- Findings : Pyrazoloquinolines exhibit antimicrobial, anticancer, and anti-inflammatory properties. For example, amino-substituted derivatives show enhanced therapeutic indices due to improved solubility and target binding . Fluorinated analogs (e.g., 8-fluoro substitution) demonstrate increased metabolic stability and bioavailability .
Advanced Research Questions
Q. How can computational modeling optimize the design of pyrazolo[4,3-c]quinoline derivatives for specific targets (e.g., kinase inhibitors)?
- Approach :
- Docking Studies : Use software like AutoDock to predict binding modes with ATP-binding pockets (e.g., EGFR kinase). The 4-ethylphenyl group may enhance hydrophobic interactions, while fluorine at C8 improves electronegativity for H-bonding .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize synthetic targets .
Q. What strategies resolve contradictions in reported biological activity data for structurally similar analogs?
- Case Study : Discrepancies in antimicrobial activity between 3-(4-chlorophenyl) and 3-(4-ethylphenyl) derivatives may arise from differences in bacterial membrane permeability. Validate via:
- MIC Assays : Compare minimum inhibitory concentrations against Gram-positive vs. Gram-negative strains.
- LogP Measurements : Assess lipophilicity (e.g., 4-ethylphenyl increases LogP by ~0.5 vs. chloro substituents) to explain variability in cellular uptake .
Q. How does the introduction of fluorine at C8 influence the photophysical properties of pyrazolo[4,3-c]quinolines?
- Experimental Design :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
